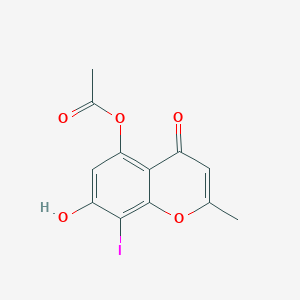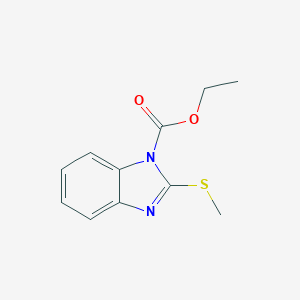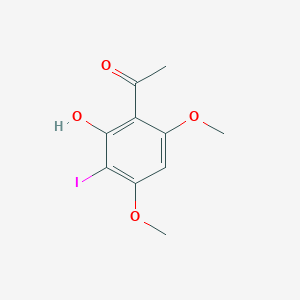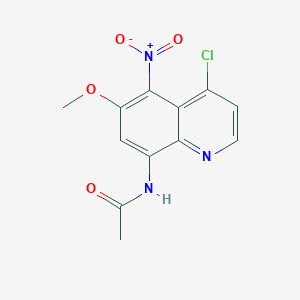
3,4-Ditert-butylcyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Ditert-butylcyclobut-3-ene-1,2-dione (DBCB) is a cyclic diketone compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. DBCB is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a building block for the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 3,4-Ditert-butylcyclobut-3-ene-1,2-dione as an anticancer agent is not fully understood. However, studies have suggested that 3,4-Ditert-butylcyclobut-3-ene-1,2-dione induces apoptosis in cancer cells by inhibiting the activity of the proteasome, a cellular complex responsible for the degradation of proteins.
Biochemical and Physiological Effects:
3,4-Ditert-butylcyclobut-3-ene-1,2-dione has been shown to have various biochemical and physiological effects. Studies have suggested that 3,4-Ditert-butylcyclobut-3-ene-1,2-dione has antioxidant properties and can scavenge free radicals. 3,4-Ditert-butylcyclobut-3-ene-1,2-dione has also been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the degradation of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
The advantages of using 3,4-Ditert-butylcyclobut-3-ene-1,2-dione in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations of using 3,4-Ditert-butylcyclobut-3-ene-1,2-dione in lab experiments include its low solubility in water and its potential toxicity.
Future Directions
Future research on 3,4-Ditert-butylcyclobut-3-ene-1,2-dione could focus on its potential applications in the development of new drugs for the treatment of cancer and neurodegenerative diseases. Further studies could also investigate the mechanism of action of 3,4-Ditert-butylcyclobut-3-ene-1,2-dione as an anticancer agent and its potential as an antioxidant. In material science, future research could focus on the synthesis of new polymers using 3,4-Ditert-butylcyclobut-3-ene-1,2-dione as a monomer.
Synthesis Methods
3,4-Ditert-butylcyclobut-3-ene-1,2-dione can be synthesized by the oxidation of 3,4-Ditert-butylcyclobutene using various oxidizing agents such as KMnO4, H2O2, and NaIO4. The synthesis of 3,4-Ditert-butylcyclobut-3-ene-1,2-dione using KMnO4 as an oxidizing agent has been reported to be the most efficient method.
Scientific Research Applications
3,4-Ditert-butylcyclobut-3-ene-1,2-dione has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. 3,4-Ditert-butylcyclobut-3-ene-1,2-dione has been used as a building block for the synthesis of various organic compounds such as β-lactams, pyrrolidines, and quinolines. In material science, 3,4-Ditert-butylcyclobut-3-ene-1,2-dione has been used as a monomer for the synthesis of various polymers such as polycarbonates and polyesters. In medicinal chemistry, 3,4-Ditert-butylcyclobut-3-ene-1,2-dione has been studied for its potential as an anticancer agent.
properties
Product Name |
3,4-Ditert-butylcyclobut-3-ene-1,2-dione |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
3,4-ditert-butylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C12H18O2/c1-11(2,3)7-8(12(4,5)6)10(14)9(7)13/h1-6H3 |
InChI Key |
NJXACQUMLRHVDZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C(=O)C1=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=C(C(=O)C1=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid](/img/structure/B303281.png)



![Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate](/img/structure/B303285.png)


![5-[({5-Nitro-6-methoxy-8-quinolinyl}amino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303288.png)
